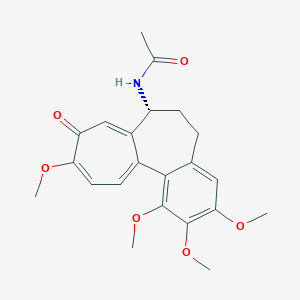

(R)-colchicine

Beschreibung

Eigenschaften

IUPAC Name |

N-[(7R)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHMKGGTNLKSZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226466 | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75520-89-7 | |

| Record name | Colchicine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075520897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colchicine, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ir-Catalyzed Amidation and Suzuki Coupling

A groundbreaking seven-step total synthesis of (-)-colchicine ((S)-configuration) was reported by Zhang et al., achieving a 27–36% overall yield. This method employs an Ir-catalyzed asymmetric amidation to install the C-7 acetamido group, a critical stereochemical determinant. The sequence begins with a Suzuki coupling between a brominated tropolone derivative and a boronic ester, followed by a biomimetic oxidative phenol coupling to construct the tricyclic core. A Banwell-inspired cyclopropane ring cleavage finalizes the structure. While this route produces the (S)-enantiomer, substituting the Ir catalyst’s chiral ligand could theoretically invert stereoselectivity to yield (R)-colchicine.

Key advantages of this method include:

Asymmetric Synthesis via Oxidopyrylium-Mediated Cycloaddition

Li et al. developed an eight-step asymmetric synthesis of colchicine with 9.3% overall yield and >99% ee. The route features an intramolecular oxidopyrylium [5 + 2] cycloaddition to form the bicyclic intermediate, followed by a Wacker oxidation and regioselective tropolone ring formation. This method avoids protecting groups, enhancing practicality. The stereochemical outcome arises from a chiral-pool starting material, suggesting that using the mirror-image starting compound could directly yield this compound.

Purification and Crystallization Techniques

Post-synthetic purification is critical for obtaining pharmaceutical-grade colchicine. A Chinese patent (CN110790675A) details a freeze-drying method to produce amorphous colchicine with defined thermal properties:

Table 1: Freeze-Drying Conditions for Colchicine Purification

| Parameter | Range or Value |

|---|---|

| Solvent | Water, methanol, ethanol, or mixtures |

| Heating Temperature | 60–80°C |

| Prefreezing Temp | -40 to -30°C |

| Sublimation Pressure | 10–20 Pa |

| Drying Time | 8–12 hours |

This method eliminates crystalline impurities, yielding a product with distinct differential scanning calorimetry (DSC) peaks at 118.6°C (exothermic) and 162.4°C (endothermic).

Comparative Analysis of Synthetic Methods

Table 2: Comparison of Colchicine Synthesis Strategies

| Method | Steps | Yield (%) | Key Stereochemical Step | Configuration |

|---|---|---|---|---|

| Ir-Catalyzed | 7 | 27–36 | Ir-catalyzed amidation | (S) |

| Asymmetric | 8 | 9.3 | Chiral starting material | (S) |

Both routes prioritize stereocontrol at C-7 but require modification to produce this compound. The Ir-catalyzed method offers superior scalability, while the asymmetric approach provides higher enantiopurity.

Pharmaceutical Formulations

The same patent describes colchicine formulations combined with allopurinol (Table 3), enhancing solubility and bioavailability:

Table 3: Example Pharmaceutical Composition

| Component | Percentage | Function |

|---|---|---|

| Amorphous colchicine | 10% | Active ingredient |

| Allopurinol | 90% | Synergistic agent |

Such formulations are prepared via solvent mixing and freeze-drying, ensuring stability and controlled release.

Challenges in this compound Synthesis

Current methods exclusively yield the (S)-enantiomer. Producing this compound would necessitate:

-

Catalyst Inversion : Replacing the Ir catalyst’s chiral ligand in the Carreira amidation to reverse stereoselectivity.

-

Enantiomeric Starting Materials : Using mirror-image precursors in the asymmetric synthesis.

-

Chiral Resolution : Enzymatic or chromatographic separation of racemic mixtures, though no such methods are reported.

Analyse Chemischer Reaktionen

Types of Reactions: ®-Colchicine undergoes various chemical reactions, including:

Oxidation: ®-Colchicine can be oxidized to form colchicine N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of ®-colchicine can yield dihydrocolchicine using reducing agents like sodium borohydride.

Substitution: ®-Colchicine can undergo substitution reactions, such as the replacement of the methoxy groups with other substituents using reagents like halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Halides, nucleophiles; typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: Colchicine N-oxide

Reduction: Dihydrocolchicine

Substitution: Various substituted colchicine derivatives

Wissenschaftliche Forschungsanwendungen

Cardiovascular Diseases

(R)-Colchicine has been extensively studied for its role in managing cardiovascular diseases. Recent meta-analyses have demonstrated its efficacy in reducing major adverse cardiac events (MACEs) in patients undergoing percutaneous coronary interventions (PCI) and those with acute coronary syndromes. For instance, one study reported a significant reduction in MACEs with an odds ratio of 0.71 (95% CI [0.61, 0.82]) when compared to control groups . Furthermore, the COLICA trial indicated that this compound effectively reduced inflammatory markers such as C-reactive protein (CRP) and IL-6 in patients with acutely decompensated heart failure .

Inflammatory Conditions

In the realm of inflammatory diseases, this compound is recognized for its effectiveness in treating gout and Familial Mediterranean Fever (FMF). It acts by inhibiting neutrophil migration and reducing inflammation associated with crystal-induced arthritis . A study highlighted that low-dose colchicine was well-tolerated in patients with chronic kidney disease experiencing gout flares, demonstrating both safety and efficacy .

Dermatological Disorders

This compound has shown promise in treating recurrent aphthous stomatitis (RAS), a painful condition characterized by recurrent mouth ulcers. Clinical case studies have reported significant improvements in lesion frequency and pain reduction among patients treated with colchicine . The mechanism behind its efficacy includes the inhibition of leukocyte chemotaxis and modulation of cytokine production.

Summary of Case Studies

Wirkmechanismus

®-Colchicine exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, ®-colchicine inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and the inhibition of cell division. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells. Additionally, ®-colchicine has anti-inflammatory effects by inhibiting the migration of neutrophils to sites of inflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Enantiomeric Analogs

The activity of (R)-colchicine derivatives is markedly lower than their (S)-enantiomers. For example:

| Compound | EC50 (Microtubule Disruption) | [³H]Colchicine Binding Inhibition |

|---|---|---|

| (R)-1 | 278 nM | Low activity |

| (S)-1 | 23 nM | High activity |

| Racemic (R,S)-1 | 56 nM | Moderate activity |

(Data derived from cell-based assays and competitive binding studies) .

The (S)-enantiomer’s superior activity is attributed to optimal spatial alignment with hydrophobic pockets and hydrogen-bonding residues in the colchicine binding site, whereas the (R)-form exhibits steric clashes or suboptimal interactions .

Combretastatins and Podophyllotoxin Analogs

Combretastatin A-4 (CA-4), a cis-stilbene derivative, shares structural motifs with colchicine and binds competitively to the same site. CA-4 exhibits higher potency than (S)-1 in tubulin polymerization assays (IC50 = 0.42 μM vs. 23 nM EC50 for (S)-1) . Podophyllotoxin, another natural inhibitor, shows overlapping binding modes with colchicine but distinct pharmacokinetic profiles due to its lactone ring .

Imidazole-Substituted Derivatives

Imidazoloquinoxaline P5 mimics colchicine’s microtubule disruption profile, with a trimethoxybenzene group aligning similarly to colchicine’s tropolone ring. However, its cytotoxicity is lower, suggesting reduced off-target effects .

Mechanistic Insights from Structural Studies

- Binding Site Zones : The colchicine site is divided into three zones. Zone 1 (α-subunit: Val181, Ser178) and Zone 2 (β-subunit: Leu252, Ala250) are critical for hydrophobic interactions, while Zone 3 accommodates polar groups .

- Stereochemical Influence : (R)-enantiomers like (R)-1 occupy the right subpocket of Zone 1 but lack stabilizing interactions observed in (S)-enantiomers .

- Fluoroazobenzene Photoswitches : These compounds exhibit E/Z isomerization with binding energies (−36.0 kJ/mol) comparable to colchicine, enabling light-controlled tubulin inhibition .

Toxicity and Pharmacological Implications

Colchicine’s narrow therapeutic index limits its use, but (R)-enantiomers and newer analogs show reduced toxicity in preclinical models. For example, P5 (imidazoloquinoxaline) maintains antitubulin activity without severe cytotoxicity . However, colchicine derivatives still risk myelosuppression and hepatotoxicity at high doses .

Biologische Aktivität

(R)-colchicine, a natural alkaloid derived from the plant Colchicum autumnale, is primarily known for its anti-inflammatory and analgesic properties. This compound has garnered significant attention in recent years due to its diverse biological activities and potential therapeutic applications beyond its traditional use in treating gout. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic uses, and notable research findings.

The primary mechanism by which this compound exerts its biological effects is through the disruption of microtubule formation. This action leads to several downstream effects, including:

- Inhibition of Inflammatory Pathways : Colchicine disrupts tubulin polymerization, which is crucial for the formation of microtubules. This disruption results in the downregulation of various inflammatory pathways, including the inhibition of the NALP3 inflammasome, which is pivotal in innate immune responses .

- Modulation of Immune Cell Function : Colchicine selectively suppresses superoxide production in neutrophils and inhibits macrophage activation. It has been shown to reduce oxidative stress by limiting calcium influx into these immune cells, thereby diminishing their inflammatory response .

- Anti-Fibrotic Effects : Recent studies indicate that this compound possesses anti-fibrotic properties, which may be beneficial in conditions characterized by excessive fibrosis .

Therapeutic Applications

This compound's therapeutic applications have expanded significantly, with research indicating efficacy in various conditions:

- Gout and Familial Mediterranean Fever : Traditionally used for treating acute gout flares, colchicine has been shown to effectively reduce pain and inflammation associated with gout attacks .

- Cardiovascular Diseases : Emerging studies suggest that colchicine may reduce cardiovascular events in patients with stable coronary artery disease. The LoDoCo trial demonstrated that low-dose colchicine significantly decreased the incidence of acute coronary syndromes compared to placebo .

- Heart Failure : The COLICA trial explored the effects of colchicine in patients with acutely decompensated heart failure. Although it did not significantly impact NT-proBNP levels compared to placebo, it did show a notable reduction in inflammatory markers such as C-reactive protein and interleukin-6 .

- Other Conditions : Research indicates potential benefits in treating conditions like osteoarthritis and pericarditis, highlighting its broad therapeutic scope .

Case Studies and Research Findings

Several case studies have illustrated the clinical implications of this compound:

Q & A

Q. What experimental designs are optimal for studying (R)-colchicine’s effects on plant growth and polyploidy induction?

Methodological Answer: Use randomized complete block designs (RCBD) with replication to minimize variability. For polyploidy induction, apply colchicine at varying concentrations (e.g., 0.025%–0.8%) to seedlings or calli, and analyze outcomes using ANOVA followed by post-hoc tests like Duncan’s multiple range test (α = 0.05) to assess significance . Track survival rates and regeneration frequencies, noting that higher concentrations (>0.4%) often inhibit growth .

Q. How can researchers validate colchicine’s mechanism of action via microtubule polymerization inhibition?

Methodological Answer: Perform in vitro microtubule polymerization assays using β-tubulin isoforms. Measure IC50 values via dose-response curves (e.g., IC50 ≈ 3 nM for colchicine ). Combine with immunofluorescence microscopy to visualize microtubule disruption in treated cells. Validate purity (>98%) via HPLC or LC-MS to ensure results are not confounded by impurities .

Q. What statistical approaches are recommended for analyzing colchicine’s dose-dependent effects in plant studies?

Methodological Answer: Use one-way ANOVA to compare treatment groups (e.g., colchicine concentrations), followed by Tukey’s HSD or Duncan’s test for pairwise comparisons. For non-linear responses (e.g., germination rates), apply logistic regression or probit analysis . Report p-values (e.g., p ≤ 0.05) and confidence intervals to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in colchicine’s effects across studies (e.g., growth inhibition vs. therapeutic efficacy)?

Methodological Answer: Conduct stratified meta-analyses to account for variables like species-specific sensitivity, treatment duration, and formulation purity. Use meta-regression to isolate confounding factors (e.g., solvent type, exposure time). For clinical data, perform post hoc subgroup analyses to identify populations with divergent responses .

Q. What methodologies optimize colchicine extraction from plant sources while preserving stability?

Methodological Answer: Employ response surface methodology (RSM) with Box-Behnken design to model variables (e.g., ethanol concentration, temperature). Validate via HPLC quantification. Optimal reported conditions include 60% ethanol, 50°C, and 33-minute extraction, yielding 16.25 µg/g colchicine . Include stability tests (e.g., accelerated degradation studies) to assess thermal and photolytic degradation .

Q. How should researchers design protocols for clinical trials investigating colchicine’s anti-inflammatory efficacy?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework:

- Population: Patients with gout or cardiovascular inflammation.

- Intervention: this compound at therapeutic doses (e.g., 0.5 mg/day).

- Comparison: Placebo or standard care.

- Outcome: Reduction in inflammatory markers (e.g., CRP) .

Use double-blinded RCTs with pre-specified endpoints and CONSORT-compliant reporting .

Q. What analytical techniques ensure accurate quantification of colchicine and its impurities in pharmaceutical formulations?

Methodological Answer:

| Component | Technique | Purpose |

|---|---|---|

| Chromatographic Peaks | HPLC-PDA or LC-MS | Quantify colchicine (LOD: 0.1 ng/mL) |

| Impurity Profiling | UPLC-QTOF-MS | Detect degradation products (e.g., lumicolchicine) |

| Data Preprocessing | Baseline correction algorithms | Minimize noise in chromatograms |

| Statistical Validation | Student’s t-test | Compare batch-to-batch variability |

Q. How can researchers determine optimal colchicine concentrations for inducing polyploidy without cytotoxicity?

Methodological Answer: Establish concentration-response curves using in vitro callus cultures. Test ranges from 0.025%–0.1% for 24–72 hours. Calculate LD50 (e.g., 0.05% for 48 hours yielding 42.9% polyploidy ). Validate ploidy via flow cytometry or chromosome counting. Adjust protocols for species-specific tolerance, as monocots may require lower doses than dicots .

Guidance for Research Question Formulation

How to align this compound research questions with FINER criteria?

Methodological Answer:

- Feasible: Ensure access to pure colchicine (CAS 64-86-8) and validated assays (e.g., microtubule polymerization ).

- Novel: Address gaps like colchicine’s role in atrial fibrillation or cardiomyopathies .

- Ethical: For clinical studies, obtain IRB approval and disclose conflicts of interest .

- Relevant: Focus on mechanisms (e.g., NLRP3 inflammasome inhibition) with therapeutic implications .

Q. What frameworks assist in structuring hypotheses for colchicine-related metabolomics studies?

Methodological Answer: Use PICOS (Population, Intervention, Comparator, Outcomes, Study design):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.